molecular formula C9H10N2O2S B10845441 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol

7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol

Cat. No.: B10845441
M. Wt: 210.26 g/mol
InChI Key: YPLJLRNXOFWVTL-UHFFFAOYSA-N
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Description

7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol is a high-purity chemical compound designed for research use, featuring the versatile benzothiazole core scaffold. The benzothiazole nucleus is recognized in medicinal chemistry as a privileged structure with a broad spectrum of investigated biological activities . This particular derivative is of significant interest for early-stage drug discovery and pharmacological profiling. Researchers can explore its potential across multiple domains. In oncology, benzothiazole analogs have demonstrated promising antitumor activity in vitro against various human cancer cell lines, including lung, liver, and breast carcinomas . Some derivatives function by targeting key enzymes like the Human Epidermal Growth Factor Receptor (HER), showing high binding affinity in molecular docking studies . Furthermore, the structural features of this compound suggest potential for investigating metabolic diseases. Substituted 2-aminobenzothiazoles have been preclinically evaluated for type 2 diabetes, showing activities such as aldose reductase (ALR2) inhibition and acting as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which are pathways relevant to reducing hyperglycemia and insulin resistance . The compound's structure, which incorporates a 2,4-diol moiety, may allow for interaction with metal ions or active sites of various enzymes, further expanding its utility as a tool for biochemical research. This product is intended for research purposes by qualified scientists in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

7-(2-aminoethyl)-4-hydroxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H10N2O2S/c10-4-3-5-1-2-6(12)7-8(5)14-9(13)11-7/h1-2,12H,3-4,10H2,(H,11,13)

InChI Key

YPLJLRNXOFWVTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CCN)SC(=O)N2)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Aminothiophenol Derivatives

The benzothiazole ring is typically constructed via cyclocondensation of o-aminothiophenol derivatives with carbonyl-containing reagents. For 7-substituted variants, regioselectivity is achieved through pre-functionalized starting materials.

Method A: Bromine-Mediated Cyclization
A pivotal approach involves treating methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as both an oxidizing agent and cyclization promoter. Key steps include:

  • Thiocyanation : KSCN introduces the thiol group at the ortho position relative to the amine.

  • Cyclization : Bromine facilitates intramolecular cyclization, forming the benzothiazole core.

  • Demethylation : Subsequent hydrolysis of the methyl ester yields the 4-hydroxyl group.

Reaction conditions:

  • Temperature: 10°C (initial), room temperature (overnight)

  • Yield: 60–75% for intermediate 2-aminobenzo[d]thiazole-6-carboxylates.

Method B: Polyphosphoric Acid (PPA)-Assisted Cyclization
Alternative routes employ PPA as a Brønsted acid catalyst to cyclize 5-amino-2-hydroxybenzoic acid with 2-aminoethanethiol. PPA enhances electrophilicity at the carbonyl carbon, promoting nucleophilic attack by the thiol group. This method avoids bromine but requires high temperatures (170–200°C) and yields ~50–64%.

Functionalization of the Benzothiazole Core

Introduction of the 2-Aminoethyl Side Chain

The 7-position functionalization is achieved through Friedel-Crafts alkylation or Ullmann-type coupling.

Method C: Reductive Amination
A two-step protocol involves:

  • Alkylation : Reacting 7-bromobenzo[d]thiazole-2,4-diol with ethylene oxide under basic conditions to form 7-(2-hydroxyethyl) derivatives.

  • Amination : Conversion of the hydroxyl group to an amine via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), followed by ammonia treatment.

Key Parameters :

  • Solvent: Tetrahydrofuran (THF) for alkylation; methanol for amination.

  • Yield: 45–58% overall.

Method D: Direct Coupling Using Transition Metal Catalysts
Palladium-catalyzed Buchwald-Hartwig amination enables direct introduction of the aminoethyl group. For example, 7-bromobenzo[d]thiazole-2,4-diol reacts with 2-aminoethylboronic acid pinacol ester in the presence of Pd(OAc)₂ and XPhos ligand.

  • Conditions: 100°C, 12 h, K₃PO₄ base.

  • Yield: 68%.

Hydroxyl Group Installation and Protection

Selective Oxidation and Deprotection

The 2- and 4-hydroxyl groups are introduced via oxidation of thione intermediates or hydrolysis of protected precursors.

Method E: Thione Oxidation
Treatment of 7-(2-aminoethyl)benzo[d]thiazole-2-thione with hydrogen peroxide (H₂O₂) in acetic acid yields the 2,4-diol derivative.

  • Reaction time: 6 h at 60°C.

  • Yield: 72%.

Method F: Hydrolysis of Methoxy Precursors
Methoxy-protected intermediates (e.g., 2,4-dimethoxy derivatives) are demethylated using BBr₃ in dichloromethane.

  • Temperature: −78°C to room temperature.

  • Yield: 85–90%.

Optimization and Challenges

Regioselectivity and Byproduct Formation

The primary challenge lies in avoiding over-oxidation of the thiazole ring and minimizing C-5/C-6 substitution. Using bulky directing groups (e.g., tert-butyl) at position 6 improves regioselectivity during Friedel-Crafts reactions.

Scalability and Environmental Impact

Bromine-mediated methods generate HBr waste, necessitating neutralization steps. PPA-based routes, while greener, require energy-intensive high temperatures. Recent advances employ microwave-assisted synthesis to reduce reaction times (30 min vs. 12 h) and improve yields by 15–20%.

Analytical Characterization

Critical spectroscopic data for 7-(2-aminoethyl)benzo[d]thiazole-2,4-diol:

  • ¹H NMR (DMSO-d₆): δ 2.90 (t, 2H, CH₂NH₂), 3.45 (t, 2H, CH₂Ar), 6.85 (s, 1H, Ar-H), 10.2 (s, 1H, OH).

  • MS (ESI+) : m/z 210.26 [M+H]⁺.

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies using horseradish peroxidase (HRP) demonstrate mild oxidative cyclization of o-aminothiophenol derivatives at pH 7.0, though yields remain low (25–30%).

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer during exothermic cyclization steps, improving safety and reproducibility. A microreactor setup achieved 92% conversion in 10 min for bromine-mediated reactions .

Chemical Reactions Analysis

7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects
The compound has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It may inhibit key enzymes involved in amyloid-beta aggregation and tau phosphorylation, thereby potentially mitigating the pathological features of Alzheimer's disease .

Anti-Cancer Properties
Recent investigations have highlighted the compound's potential as an anti-cancer agent. It has demonstrated cytotoxic effects on various cancer cell lines, suggesting its utility in cancer treatment protocols. The mechanism involves modulation of apoptotic pathways and inhibition of tumor growth .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against bacteria and fungi
NeuroprotectiveInhibits amyloid-beta aggregation
Anti-CancerCytotoxic effects on cancer cell lines

Analytical Chemistry

Fluorescent Probes
this compound has been utilized as a fluorescent probe for detecting metal ions. Its ability to form complexes with metal ions allows for sensitive detection methods in environmental and biological samples.

Materials Science

Functional Materials
In materials science, derivatives of this compound are being investigated for their use in organic semiconductors and sensors. The tunable electronic properties of these compounds make them suitable candidates for applications in optoelectronics and light-emitting devices .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. This compound serves as a versatile building block for synthesizing various derivatives with potentially enhanced biological activities .

Case Studies

Case Study 1: Neuroprotective Applications
In a study focusing on Alzheimer's disease models, derivatives of this compound were shown to significantly reduce amyloid plaque formation and improve cognitive function in treated subjects compared to controls. These findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations were found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby disrupting cellular pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives with Hydroxyl or Hydroxymethyl Groups

Key Compounds :

  • Bis(hydroxymethyl)benzo[d]pyrrolo[2,1-b]thiazoles (): These compounds have hydroxymethyl (-CH₂OH) groups instead of hydroxyl (-OH) groups. Their bis(alkylcarbamate) derivatives (e.g., 34 and 35) showed enhanced cytotoxicity against human leukemia (CCRF-CEM) and breast cancer (MX-1) cell lines compared to the parent hydroxymethyl compounds.

Comparison :

  • Hydroxyl vs. Hydroxymethyl: The diol groups in 7-(2-aminoethyl)benzo[d]thiazole-2,4-diol may offer stronger hydrogen-bonding interactions but lower cell permeability than hydroxymethyl derivatives. This could limit its cytotoxicity compared to carbamate-modified analogs .

Benzo[d]thiazole Carboxamide Derivatives

Key Compounds :

  • N2-(2-Aminoethyl)-N4-(4-fluorophenyl)benzo[d]thiazole-2,4-dicarboxamide (10k) (): This compound features carboxamide (-CONH₂) groups at positions 2 and 4 and a 4-fluorophenyl substituent.

Comparison :

  • Diol vs. However, carboxamides often exhibit stronger enzyme inhibition due to their ability to act as hydrogen bond acceptors and donors .
  • Biological Activity : Carboxamide derivatives like 10k are prioritized in kinase inhibitor studies, suggesting that diol-containing analogs may require structural optimization (e.g., prodrug strategies) to match their efficacy .

Benzo[d]thiazole-Aminoethyl Hybrids

Key Compounds :

  • 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one (): This hybrid compound links a benzo[d]thiazole-aminoethyl group to a coumarin scaffold. It was designed for atypical antipsychotic activity, highlighting the versatility of aminoethyl-thiazole motifs in CNS drug development .

Comparison :

  • Aminoethyl Positioning: The aminoethyl group in the target compound is directly attached to the thiazole ring, whereas in the coumarin hybrid, it is part of an ethoxy linker. This difference may influence bioavailability and blood-brain barrier penetration .

Diol-Containing Heterocycles

Key Compounds :

  • 4-(4-Benzothiazol-2-yl-1H-pyrazol-3-yl)-2-methyl-benzene-1,3-diol (): This compound features a diol-substituted benzene ring fused to a pyrazole-benzo[d]thiazole system. While its activity is unspecified, diol groups in similar structures (e.g., 1 in ) are associated with anti-inflammatory effects .

Comparison :

  • Diol Placement : The target compound’s diol groups are integral to the thiazole core, whereas in , they are part of a separate benzene ring. This structural distinction may lead to divergent biological targets and mechanisms .

Structural and Pharmacological Insights

Impact of Substituents on Activity

Compound Key Substituents Biological Activity Mechanistic Notes
This compound 2,4-diol; 7-aminoethyl Hypothesized kinase/DNA interaction High solubility, potential ROS modulation
Bis(alkylcarbamate) derivatives Hydroxymethyl → carbamate Enhanced cytotoxicity (IC₅₀: <1 μM) DNA interstrand cross-linking
N4-(4-Fluorophenyl)-carboxamide 2,4-carboxamide; 4-fluorophenyl Kinase inhibition Competitive ATP-binding site inhibition

Biological Activity

7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.

This compound belongs to the benzothiazole family, which is known for its pharmacological properties. The structure of the compound includes a thiazole ring fused with a benzene ring, and it features an aminoethyl side chain that enhances its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study reported minimum inhibitory concentration (MIC) values against various bacterial strains, including:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It was tested against common fungal pathogens and exhibited MIC values as follows:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These results indicate that this compound may be effective in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been explored in several preclinical studies. It has shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, disrupting growth and survival signals .
  • Induction of Apoptosis : Research suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

A study highlighted that derivatives of benzothiazoles, including this compound, could significantly reduce the viability of carcinoma cells in vitro .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases like Alzheimer's .
  • Reactive Oxygen Species Scavenging : Some studies have indicated that thiazole derivatives can act as antioxidants by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains of bacteria, indicating its potential utility in treating antibiotic-resistant infections.

Q & A

Q. What are the common synthetic routes for 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol and related thiazole derivatives?

  • Methodological Answer : Thiazole derivatives are synthesized via multiple routes:
  • Knoevenagel condensation : Using diisopropyl ethyl ammonium acetate (DIPEAc) as a green catalyst/medium at room temperature for arylidene-thiazolidinedione derivatives, yielding moderate to high purity products with reusable catalysts .
  • Schiff base formation : Refluxing thiazole amines with aldehydes in ethanol/acetic acid to form imine linkages, followed by recrystallization (e.g., synthesis of 7-chloro-6-fluoro-2-(5-aminothiazolyl)benzothiazoles) .
  • Cyclization reactions : Thiourea-mediated cyclization of chlorinated intermediates under reflux conditions to form thiazole cores .

Q. What biological activities are associated with thiazole-containing compounds like this compound?

  • Methodological Answer : Thiazoles exhibit diverse pharmacological profiles:
  • Anti-inflammatory/analgesic : In vivo evaluation of benzothiazole Schiff bases in rodent models identifies substituent-dependent activity (e.g., 4-fluorophenyl groups enhance efficacy) .
  • Antimicrobial : Imidazo[2,1-b]thiazoles show broad-spectrum activity against bacterial and fungal strains via membrane disruption or enzyme inhibition .
  • Antihyperglycemic : 5-Arylidene-2,4-thiazolidinediones mimic thiazolidinedione drugs (e.g., pioglitazone) by modulating PPAR-γ receptors .

Advanced Research Questions

Q. How can researchers optimize the synthesis of thiazole derivatives to improve yield and purity?

  • Methodological Answer :
  • Green chemistry : Replace traditional solvents with ionic liquids like DIPEAc, enabling room-temperature reactions, reduced waste, and catalyst reusability (4 cycles without loss of activity) .
  • Solvent-free conditions : Use Eaton’s reagent in Friedel-Crafts acylations for fused imidazo[2,1-b]thiazoles, achieving 90–96% yields with minimal purification .
  • Stoichiometric tuning : Adjust molar ratios of aldehydes and amines in Schiff base syntheses to suppress side reactions (e.g., excess thiourea ensures complete cyclization) .

Q. What strategies are employed to resolve contradictions in pharmacological data across studies on thiazole derivatives?

  • Methodological Answer :
  • Comparative SAR analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups at the 5th position of thiazolidinediones) to isolate structural determinants of activity .
  • In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2/5-LOX for anti-inflammatory activity), clarifying discrepancies between in vitro and in vivo results .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed dosages, animal models) to minimize variability in anti-inflammatory or analgesic evaluations .

Q. How do structural modifications at the 5th position of the thiazolidinedione ring influence pharmacological activity?

  • Methodological Answer :
  • Electron-withdrawing groups (EWGs) : Nitro or halide substituents enhance antihyperglycemic activity by stabilizing interactions with PPAR-γ’s hydrophobic binding pocket .
  • Arylidene extensions : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) improve anti-inflammatory potency by increasing lipophilicity and membrane permeability .
  • Heterocyclic fusion : Incorporating imidazo[2,1-b]thiazole scaffolds broadens activity spectra (e.g., dual anticancer/antimicrobial effects via topoisomerase inhibition) .

Q. What analytical techniques are critical for characterizing thiazole derivatives and validating their purity?

  • Methodological Answer :
  • Spectroscopic profiling : Use 1H^1H-/13C^{13}C-NMR to confirm regiochemistry (e.g., thiazole ring protons at δ 7.2–8.1 ppm) and FT-IR for functional groups (e.g., C=N stretches at 1600–1680 cm1^{-1}) .
  • Chromatography : Employ TLC (silica gel, ethyl acetate/methanol/water) to monitor reaction progress and HPLC for purity assessment (>95% by area normalization) .
  • Elemental analysis : Validate empirical formulas (e.g., C14_{14}H10_{10}N2_{2}S) with ≤0.4% deviation from theoretical values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazoles?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} values for anticancer activity) to identify outliers and statistically significant trends .
  • Dose-response reevaluation : Test compounds across a wider concentration range (e.g., 0.1–100 μM) to confirm activity thresholds and Hill slopes .
  • Target selectivity profiling : Use kinase/GPCR panels to rule off-target effects, which may explain divergent results in analgesic vs. anti-inflammatory assays .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the bioactivity of novel thiazole derivatives?

  • Methodological Answer :
  • Molecular docking : AutoDock or Glide for predicting binding modes to targets like COX-2 or α-glucosidase .
  • QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) to correlate structure with antimicrobial IC50_{50} .
  • ADMET prediction : SwissADME or ADMETLab to optimize pharmacokinetics (e.g., reducing CYP450 inhibition risks) early in drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.